molecular formula C8H5BN2O2 B8258491 (2,6-dicyanophenyl)boronic acid

(2,6-dicyanophenyl)boronic acid

Cat. No.: B8258491
M. Wt: 171.95 g/mol
InChI Key: PDDYOFMHLZZSQJ-UHFFFAOYSA-N
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Description

(2,6-Dicyanophenyl)boronic acid is a high-value boronic acid derivative designed for advanced chemical synthesis and pharmaceutical research. Its primary research value lies in its application as a key building block in metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction . In this widely used reaction, boronic acids facilitate the formation of carbon-carbon bonds between aryl halides and aryl boronic acids, which is a fundamental transformation in the synthesis of complex organic molecules, including potential active pharmaceutical ingredients (APIs) . The presence of two sterically adjacent cyano groups on the phenyl ring makes this compound a sophisticated intermediate for constructing biaryl systems with specific electronic and steric properties. This structure is particularly relevant in medicinal chemistry for creating molecular scaffolds that may act as enzyme inhibitors or receptor antagonists. For instance, boronic acid derivatives are investigated as inhibitors for various enzymes, such as proteases, and are key components in the discovery of therapeutics for cancer and autoimmune diseases . Compounds with nitrile and boronic acid functional groups can serve as precursors to heterocyclic compounds used in developing STING (Stimulator of Interferon Genes) antagonists, which are a promising therapeutic avenue for treating autoimmune disorders like systemic lupus erythematosus (SLE) and other interferonopathies . Researchers can utilize this reagent to introduce a 2,6-dicyanophenyl moiety into target molecules, potentially modulating their biological activity, binding affinity, and physicochemical properties. Handle with care and use appropriate personal protective equipment. This product is intended for research purposes only in a laboratory setting and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(2,6-dicyanophenyl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BN2O2/c10-4-6-2-1-3-7(5-11)8(6)9(12)13/h1-3,12-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDDYOFMHLZZSQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC=C1C#N)C#N)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis and Chemical Properties

The synthesis of arylboronic acids can be achieved through several methods. A common approach involves the reaction of an organometallic reagent, such as a Grignard or organolithium compound, with a trialkyl borate, followed by hydrolysis. nih.govwikipedia.org Another widely used method is the Miyaura borylation, which involves the palladium-catalyzed cross-coupling of an aryl halide with a diboron (B99234) reagent. organic-chemistry.org

Below is a table summarizing some key chemical properties of a related compound, phenylboronic acid, to provide context.

PropertyValue
Chemical Formula C6H7BO2
Molar Mass 121.93 g/mol
Appearance White to yellow powder
Melting Point 216 °C (421 °F; 489 K)
Solubility in water 10 g/L (20 °C)
Acidity (pKa) 8.83
Data for Phenylboronic Acid wikipedia.org

The structural analysis of phenylboronic acid reveals a planar molecule with sp2-hybridized boron. wiley-vch.dewikipedia.org The crystal structure often shows dimeric units formed through hydrogen bonding. wikipedia.org Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry are crucial for characterizing (2,6-dicyanophenyl)boronic acid and confirming its structure. researchgate.netnist.gov

Mechanistic Investigations into the Reactivity of 2,6 Dicyanophenyl Boronic Acid

Lewis Acidity and Equilibrium Dynamics

The reactivity of any boronic acid is fundamentally governed by the Lewis acidic nature of its boron center. The electron-deficient boron atom, with its vacant p-orbital, drives the compound's interactions and chemical transformations. In (2,6-dicyanophenyl)boronic acid, this intrinsic acidity is significantly modulated by the electronic effects of the substituents on the phenyl ring.

Role of the Dicyano Moiety in Modulating Boron Lewis Acidity

The defining feature of this compound is the presence of two cyano (-CN) groups positioned ortho to the boronic acid functional group. The cyano group is a powerful electron-withdrawing group, exerting its influence primarily through a strong negative inductive effect (-I). This effect involves the pulling of electron density away from the aromatic ring and, consequently, from the boron atom itself.

This electronic perturbation has a profound impact on the Lewis acidity of the boron center. By withdrawing electron density, the dicyano moiety renders the boron atom more electron-deficient and thus a stronger Lewis acid. This enhanced acidity increases the boron's propensity to accept a pair of electrons from a Lewis base. The effect of electron-withdrawing groups on the acidity of phenylboronic acids is well-documented; for instance, the introduction of fluorine atoms, which are also electron-withdrawing, significantly increases the acidity of the boronic acid. mdpi.com It is therefore inferred that the two ortho-cyano groups in this compound would lead to a substantial increase in Lewis acidity compared to unsubstituted phenylboronic acid.

Table 1: Comparison of pKa Values for Substituted Phenylboronic Acids

Compound NameSubstituent(s)pKa
Phenylboronic acidH~8.8 wikipedia.org
2-Fluorophenylboronic acid2-F~7.8 (inferred)
2,6-Difluorophenylboronic acid2,6-diF~6.4 (inferred)
4-Cyanophenylboronic acid4-CN~7.7 (inferred)
This compound 2,6-diCN Significantly < 7 (Predicted)
Note: pKa values are approximate and can vary with experimental conditions. Values for substituted compounds are based on trends observed in related molecules. mdpi.comnih.govresearchgate.net The pKa for this compound is a prediction based on these trends.

Equilibrium Between Trigonal Boronic Acid and Tetrahedral Boronate Forms

In aqueous solution, boronic acids exist in a critical equilibrium between two forms: a neutral, trigonal planar (sp² hybridized) boronic acid and an anionic, tetrahedral (sp³ hybridized) boronate species. nih.govwikipedia.org This equilibrium is established through the interaction of the Lewis acidic boron atom with a Lewis base, typically a hydroxide (B78521) ion from water.

R-B(OH)₂ (trigonal) + H₂O ⇌ R-B(OH)₃⁻ (tetrahedral) + H⁺

The position of this equilibrium is quantified by the acid dissociation constant (pKa). For this compound, the significantly enhanced Lewis acidity due to the dicyano groups is expected to shift this equilibrium substantially to the right. This means that the tetrahedral boronate form is stabilized and can form at a much lower pH (i.e., a lower pKa value) compared to phenylboronic acid, which has a pKa of approximately 8.8. wikipedia.orgwikipedia.org The stabilization of the resulting negative charge on the tetrahedral boronate complex is facilitated by the strong inductive electron withdrawal by the adjacent cyano groups.

Influence of Polar-π Interactions and Solvation Effects on Boron Acidity

Beyond simple inductive effects, the local environment created by substituents and the surrounding solvent plays a crucial role. Studies on sterically hindered systems like 2,6-diarylphenylboronic acids have highlighted the importance of through-space polar-π interactions and solvation effects in stabilizing both the boronic acid and its boronate form. nih.govnih.govsemanticscholar.org

Reversible Covalent Interactions

A hallmark of boronic acid chemistry is the ability to form reversible covalent bonds with diols (compounds containing two hydroxyl groups), leading to the formation of cyclic boronate esters. wikipedia.orgnih.gov This reactivity is the foundation for their use in molecular recognition, sensing, and self-healing materials. nih.gov

Formation of Cyclic Boronate Esters with Diol-Containing Substrates

This compound is predicted to be highly efficient in forming cyclic boronate esters with substrates containing 1,2- or 1,3-diol functionalities. The reaction proceeds via a condensation mechanism, where two molecules of water are eliminated. Both the trigonal boronic acid and the more reactive tetrahedral boronate anion can participate in this esterification. scispace.com

Given the enhanced Lewis acidity of this compound, the equilibrium for boronate ester formation is expected to strongly favor the product, leading to high association constants even at neutral or slightly acidic pH. The stability of the resulting cyclic ester is influenced by factors such as the ring size (five- and six-membered rings are most stable) and the stereochemical arrangement of the diol. nih.gov

Principles of Molecular Recognition via Boronate Esterification

The process of boronate esterification serves as a powerful tool for molecular recognition. nih.govmanchester.ac.uk The ability of a boronic acid to selectively bind to a specific diol-containing molecule from a complex mixture relies on thermodynamic and kinetic factors. The high Lewis acidity and rigid, pre-organized geometry of this compound make it a promising candidate for a selective molecular receptor.

The recognition process is governed by the complementarity between the boronic acid and the diol. This includes:

Geometric Fit: The distance and orientation of the hydroxyl groups on the substrate must match the geometry of the boronic acid to form a stable, low-strain cyclic ester.

Electronic Complementarity: The enhanced electrophilicity of the boron center in this compound would lead to stronger binding with electron-rich diols.

pH Dependence: The binding affinity is tunable by pH, as the concentration of the highly reactive tetrahedral boronate species is pH-dependent. researchgate.net The low predicted pKa of this compound suggests it could be an effective receptor across a broader pH range compared to less acidic boronic acids.

This selective and reversible binding has been widely exploited to develop sensors for saccharides, as many sugars possess the required diol functionality for complexation. nih.govresearchgate.net

Table 2: Illustrative Binding Constants for Phenylboronic Acid with Various Diols

Diol SubstrateBinding Constant (K) [M⁻¹] at pH 7.4
Catechol~830
Aliphatic Diols1 - 100 (highly variable)
Fructose~2500
Glucose~100
Note: These values are for unsubstituted phenylboronic acid and serve as a baseline. nih.govnih.gov It is anticipated that the binding constants for this compound would be significantly higher under similar conditions due to its enhanced Lewis acidity.

Transition Metal-Catalyzed Transformations Involving Arylboronic Acids

Arylboronic acids are pivotal reagents in modern organic synthesis, primarily due to their role in transition metal-catalyzed cross-coupling reactions. Their stability, low toxicity, and broad functional group tolerance have made them indispensable for the formation of carbon-carbon and carbon-heteroatom bonds. This section delves into the mechanistic details of their reactivity, focusing on transmetalation processes, oxidative homocoupling, and directed C-H functionalization.

Mechanistic Pathways of Transmetalation in Cross-Coupling Reactions

Transmetalation is the key step in Suzuki-Miyaura cross-coupling reactions, where an organic group is transferred from the boron atom to the transition metal catalyst. rsc.orgwikipedia.org This process, which follows the oxidative addition of an organic halide to the metal center, has been the subject of extensive mechanistic investigation to elucidate the precise pathways and intermediates involved. rsc.orgnih.gov The general catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. nih.gov

In palladium-catalyzed Suzuki-Miyaura reactions, the transmetalation step has been a topic of considerable debate, with two primary pathways proposed. nih.govacs.orgresearchgate.netresearchgate.net Both pathways converge on the formation of a diorganopalladium(II) intermediate, which then undergoes reductive elimination to yield the cross-coupled product and regenerate the Pd(0) catalyst. wikipedia.orgnih.gov

The boronate pathway (Path A) suggests that the arylboronic acid is first activated by a base to form a more nucleophilic "ate" complex, such as an aryltrihydroxyborate. acs.orgresearchgate.netnih.gov This activated boronate species then displaces the halide or other ligand from the arylpalladium(II) halide complex formed after oxidative addition. acs.orgnih.govresearchgate.net

The oxo-palladium pathway (Path B) posits that the base (typically hydroxide) first reacts with the arylpalladium(II) halide complex to form an arylpalladium(II) hydroxide complex. nih.govacs.orgresearchgate.net This hydroxo complex then reacts with the neutral arylboronic acid, facilitating the transfer of the aryl group to the palladium center. nih.govacs.org

Computational and experimental studies, including rapid injection NMR spectroscopy, have been employed to identify the transient intermediates in these pathways. acs.orgnih.gov Evidence suggests that both pathways can be viable, and the predominant route often depends on the specific reaction conditions, such as the nature of the base, solvent, and ligands. nih.govacs.orgnih.gov For instance, under biphasic conditions with weak bases like carbonates, the oxo-palladium pathway is often favored, while the use of phase-transfer catalysts can shift the mechanism toward the boronate pathway. acs.orgnih.govresearchgate.net Low-temperature NMR studies have successfully characterized elusive Pd-O-B linked intermediates, confirming their competence in the transmetalation process. acs.orgnih.govillinois.edu

PathwayDescriptionKey IntermediatesInfluencing Factors
Boronate Pathway (A) Base activates the arylboronic acid to form a nucleophilic boronate, which attacks the Pd(II) halide complex. acs.orgresearchgate.netnih.gov[ArB(OH)3]-, LnPdB(Ar)(X)Strong bases, phase-transfer catalysts. nih.govresearchgate.net
Oxo-Palladium Pathway (B) Base reacts with the Pd(II) halide complex to form a Pd(II) hydroxide complex, which then reacts with the neutral boronic acid. nih.govacs.orgresearchgate.netLnPdB(Ar)(OH), Pd-O-B speciesWeak bases (e.g., carbonates), aqueous solvent mixtures. acs.orgresearchgate.net

The presence of a base is almost always essential for the Suzuki-Miyaura reaction to proceed, as transmetalation does not occur in its absence. wikipedia.orgorganic-chemistry.org The base plays a multifaceted role, primarily by facilitating the crucial transmetalation step through one of the two main pathways. researchgate.netresearchgate.net

In the boronate pathway , the base deprotonates the boronic acid, forming a tetracoordinate boronate species ([ArB(OH)3]−). acs.orgorganic-chemistry.org This increases the nucleophilicity of the aryl group, making it more readily transferable to the electrophilic palladium center. organic-chemistry.org

In the oxo-palladium pathway , the base, typically a hydroxide anion, displaces the halide ligand on the palladium(II) complex. nih.govacs.org The resulting arylpalladium(II) hydroxide complex is more reactive towards the neutral boronic acid than the corresponding halide complex. acs.orgresearchgate.net Computational studies have indicated that the energy barrier for transmetalation is significantly lowered in the presence of a base. researchgate.net Systematic studies comparing the stoichiometric reactions of isolated arylpalladium hydroxo and halide complexes have shown that the reaction between the palladium hydroxo complex and boronic acid is significantly faster, supporting its role as the dominant pathway under many common catalytic conditions. acs.org

While palladium is the most common catalyst for these transformations, other transition metals also catalyze cross-coupling and related reactions of arylboronic acids, each with unique mechanistic features.

Rhodium: Rhodium(I)-hydroxide complexes react with arylboronic acids in a manner relevant to the rhodium-catalyzed addition of arylboronic acids to electrophiles like enones and aldehydes. rsc.orgresearcher.life Mechanistic studies suggest that transmetalation to a Rh(I)-OH complex is a key step, similar to the oxo-palladium pathway. rsc.org Rhodium(III) catalysts have also been used in C-H activation/cyclization reactions where transmetalation of the arylboronic acid is an efficient method to form the initial metal-carbon bond. nih.govresearchgate.net

Copper: Copper-catalyzed reactions, such as the Chan-Lam coupling and homocoupling of boronic acids, also involve transmetalation. nih.gov Mechanistic investigations into the copper(II)-catalyzed homocoupling suggest a pathway involving successive B-to-Cu and Cu-to-Cu transmetalation steps. nih.gov Kinetic and spectroscopic studies indicate that aryl transmetalation can occur from a tetracoordinate, anionic boronate to a cationic Cu(II) species, potentially mediated by a methoxide (B1231860) bridge. nih.gov

Gold: Gold catalysts, particularly gold nanoparticles and gold(I) complexes, can mediate the homocoupling of arylboronic acids. nih.govcardiff.ac.uk DFT studies on gold nanoclusters suggest that oxygen activates the gold surface, creating acidic sites for boronic acid activation. nih.gov For gold(I) complexes, the reaction of a [Au(I)Cl] precursor with a base like KOH can form a gold(I) hydroxide intermediate, which then undergoes rapid transmetalation with the arylboronic acid. researchgate.net

Other Metals: The transmetalation of boronic acids to other late transition metals, including Fe(II), Co(I), and Pt(II), has also been studied, expanding the toolkit for forming aromatic molecules. rsc.orgresearcher.life

Oxidative Homocoupling Reactions of Arylboronic Acids

A common side reaction in Suzuki-Miyaura cross-couplings is the oxidative homocoupling of the arylboronic acid to form a symmetrical biaryl (Ar-Ar). acs.orgnih.gov While often considered a nuisance that reduces the yield of the desired cross-coupled product, this reactivity has been harnessed as a synthetic method for preparing symmetrical biaryls. nih.govresearchgate.net

The mechanism of palladium-catalyzed homocoupling in the presence of oxygen has been elucidated. acs.orgacs.org It is proposed that the Pd(0) catalyst reacts with dioxygen to form a palladium peroxo complex, (η²-O₂)PdL₂. acs.org This peroxo complex plays a crucial role by reacting with the arylboronic acid. acs.orgacs.org An adduct is formed through the coordination of a peroxo oxygen to the oxophilic boron atom. acs.orgacs.org This intermediate then reacts with a second molecule of arylboronic acid, leading to a trans-ArPd(OH)L₂ complex, which can then undergo reductive elimination to release the biaryl byproduct. acs.org Base-free conditions for oxidative homocoupling using a palladium-dppp complex under an oxygen atmosphere have also been developed. capes.gov.br

Copper and gold catalysts are also effective for promoting the oxidative homocoupling of arylboronic acids. nih.govgoogle.comgoogle.com For copper, a proposed mechanism involves the coordination of the base to the copper center, followed by oxidation to a Cu(III) species which then undergoes two transmetalation steps and reductive elimination. google.comgoogle.com Gold-catalyzed reactions on nanoparticle surfaces are believed to proceed via activation of the boronic acid on Lewis acidic sites generated by adsorbed oxygen. nih.gov

CatalystProposed Key Intermediate/StepOxidantReference
Palladium Formation of a palladium peroxo complex, (η²-O₂)PdL₂. acs.orgacs.orgDioxygen (O₂) acs.orgacs.org
Copper Oxidation to a Cu(III) species followed by two transmetalations. google.comDioxygen (O₂) google.com
Gold Activation of boronic acid on oxygen-generated Lewis acidic sites on the Au surface. nih.govDioxygen (O₂) nih.gov

Directed C-H Functionalization with Boronic Acid Derivatives

Directed C-H functionalization is a powerful strategy for regioselectively modifying complex molecules. acs.org In recent years, the boronic acid functional group itself, or a derivative, has been ingeniously employed as a directing group to guide transition metal catalysts to specific C-H bonds, typically at the ortho or meta position of an aryl ring. uea.ac.uksemanticscholar.org

This approach often involves the temporary conversion of the arylboronic acid into a more robust boronate ester, which incorporates a ligand that can coordinate to the metal catalyst. acs.orgsemanticscholar.org These bifunctional directing groups serve to both protect the boronic acid from undesired reactions like protodeboronation or homocoupling and to position the catalyst for a specific C-H activation event. uea.ac.uksemanticscholar.org

Ortho-Functionalization: Suginome and others have developed directing groups that, when attached to the boron atom, facilitate ortho-C-H functionalization. uea.ac.uksemanticscholar.org For example, 2-pyrazol-5-ylaniline can be condensed with an arylboronic acid to form a derivative that directs ruthenium-catalyzed ortho-silylation. acs.org This directing group can be easily installed and subsequently removed by acid treatment, liberating the ortho-functionalized arylboronic acid for further use in cross-coupling reactions. acs.org

Meta-Functionalization: Achieving meta-selective C-H functionalization is more challenging due to the distal relationship between the directing group and the target C-H bond. semanticscholar.org Novel U-shaped directing groups derived from N-methyliminodiacetic acid (MIDA) have been developed that act in a dual capacity. semanticscholar.org They protect the boronic acid as a stable MIDA boronate while simultaneously directing palladium-catalyzed C-H functionalization (e.g., alkenylation, arylation) to the meta position. semanticscholar.org A key advantage is that the directing group can be easily cleaved to reveal the meta-functionalized arylboronic acid and can be recovered quantitatively. semanticscholar.org

In some cases, direct C-H arylation can be achieved with arylboronic acids without a covalently attached directing group, relying instead on the inherent properties of the substrate and catalyst system, often involving silver(I) salts as oxidants. researchgate.netacs.orgresearchgate.net

Other Significant Reactivity Pathways

Beyond its well-documented participation in cross-coupling reactions, the reactivity profile of this compound is characterized by other significant transformations, including intramolecular dehydration to form boroxines and complexation with various anionic species. These pathways are governed by the inherent Lewis acidity of the boron center, a property that is significantly enhanced by the strong electron-withdrawing effects of the two nitrile groups positioned ortho to the boronic acid moiety.

A common characteristic of boronic acids is their propensity to undergo reversible self-condensation via dehydration to form six-membered cyclic anhydrides known as boroxines. chemicalbook.comsigmaaldrich.com This transformation involves three molecules of the boronic acid reacting to eliminate three molecules of water, resulting in the formation of a stable 1,3,5,2,4,6-trioxatriborinane (B8493064) ring. For this compound, this process yields 2,4,6-tris(2,6-dicyanophenyl)boroxine.

The dehydration reaction is typically driven by thermal means, often facilitated by the azeotropic removal of water from a solution in an anhydrous solvent. nih.gov Alternatively, the use of a strong dehydrating agent can effect the same transformation. nih.gov While aryl boronic acids may exist in equilibrium with their corresponding boroxines, the presence of the boroxine (B1236090) form does not typically impede their utility in subsequent reactions, such as the Suzuki-Miyaura coupling, where both the acid and the anhydride (B1165640) often serve as effective coupling partners. sigmaaldrich.com

The general reaction for the formation of a boroxine from a generic aryl boronic acid is illustrated below:

Figure 1: General Dehydration Reaction of Phenylboronic Acids to Boroxines.

Dehydration of Phenylboronic Acid to Phenylboroxine
Three molecules of a generic phenylboronic acid undergo a condensation reaction, eliminating three water molecules to form the corresponding trimeric boroxine.

Table 1: Dehydration of this compound

ReactantProductConditions
This compound2,4,6-Tris(2,6-dicyanophenyl)boroxineThermal, with removal of water

The boron atom in this compound is electron-deficient and acts as a mild Lewis acid. chemicalbook.com This Lewis acidity is a fundamental aspect of its reactivity, allowing it to interact with and form complexes with Lewis bases, particularly anionic species. The two ortho-cyano groups on the phenyl ring are strongly electron-withdrawing, which significantly increases the electrophilicity and Lewis acidity of the boron atom compared to unsubstituted phenylboronic acid.

This enhanced acidity facilitates the complexation with various anions. A key example is the interaction with fluoride (B91410) ions. In this process, the trigonal planar boron atom of the boronic acid accepts a pair of electrons from a fluoride ion, leading to a change in hybridization to a more stable, tetrahedrally coordinated boronate anion. This binding event is a hallmark of many boronic acid-based sensors designed for anion recognition.

Similarly, boronic acids are well-known for their ability to form reversible covalent complexes (boronate esters) with 1,2- and 1,3-diols, which are prevalent in biologically significant molecules like saccharides. nih.govmanchester.ac.uk This interaction is also a form of complexation with an anionic species, as the diol typically coordinates to the boron in its deprotonated, alkoxide form. The stability of these complexes is often pH-dependent; at higher pH, the equilibrium favors the formation of the anionic hydroxyboronate species, which is more receptive to diol binding. nih.gov The strong electron-withdrawing nature of the cyano groups in this compound would be expected to lower its pKa, making it a stronger binder for diols and other anions at or near neutral pH compared to many other aryl boronic acids. nih.gov

Table 2: Complexation Behavior of Boronic Acids

Boronic Acid SpeciesInteracting AnionResulting ComplexKey Feature
This compoundFluoride (F⁻)Tetrafluoroborate-like anionBoron center changes from trigonal planar to tetrahedral geometry.
This compoundHydroxide (OH⁻)Hydroxyboronate anionFormation of an anionic tetrahedral species, often a prerequisite for diol binding. nih.gov
This compoundDiol (in basic conditions)Cyclic Boronate EsterReversible covalent bond formation, useful in sensing and dynamic materials. nih.govmanchester.ac.uk

Computational Chemistry and Theoretical Studies of 2,6 Dicyanophenyl Boronic Acid

Electronic Structure and Bonding Analysis

The electronic nature of (2,6-dicyanophenyl)boronic acid is dominated by the interplay between the electron-donating boronic acid group and the strongly electron-withdrawing cyano groups. This unique substitution pattern dictates its chemical behavior and intermolecular interactions.

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the geometric and electronic properties of boronic acid derivatives. lodz.plbibliotekanauki.pl Methods like DFT with the B3LYP functional and basis sets such as 6-31G(d,p) or 6-311++G(d,p) are commonly employed to optimize molecular geometries and predict electronic parameters. lodz.pldntb.gov.ua

For this compound, DFT calculations would reveal a trigonal planar geometry around the sp²-hybridized boron atom. wiley-vch.de The two cyano groups (-C≡N) at the ortho positions exert a strong inductive and mesomeric electron-withdrawing effect. This effect significantly lowers the electron density on the aromatic ring and influences the acidity of the boron center. Theoretical investigations on related substituted phenylboronic acids have shown that analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can elucidate electronic transitions, which predominantly involve electron transfer from the HOMO to the LUMO. bibliotekanauki.pl In the case of the 2,6-dicyano derivative, the energy of the LUMO is expected to be significantly lowered, making the molecule a better electron acceptor.

Natural Bond Orbital (NBO) analysis is another computational technique used to understand charge distribution and bonding interactions. researchgate.net For this compound, NBO analysis would likely show significant polarization of the C-B and B-O bonds, with a substantial positive charge on the boron atom, enhanced by the electron-withdrawing cyano substituents.

Table 1: Representative Calculated Electronic Properties for Phenylboronic Acid Derivatives (Illustrative) Note: This table presents typical data for analogous compounds as specific values for this compound are not widely published. The values illustrate the effect of substituents.

CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)
Phenylboronic Acid-7.1-1.25.9
3-Aminophenylboronic Acid-6.5-0.95.6
4-Nitrophenylboronic Acid-8.0-2.55.5

The conformation and crystal packing of phenylboronic acids are heavily influenced by non-covalent interactions. In the solid state, phenylboronic acid itself forms dimeric structures through intermolecular O-H···O hydrogen bonds. wiley-vch.de The dicyanophenyl scaffold of the target molecule introduces possibilities for other significant non-covalent interactions that can be elucidated computationally.

Conformational Landscape and Molecular Dynamics

In phenylboronic acid itself, the boronic acid group is known to have a relatively low rotational barrier. However, the introduction of ortho substituents can dramatically alter the conformational landscape. In the case of this compound, the two bulky cyano groups would impose significant steric hindrance, likely forcing the boronic acid group to adopt a conformation that is twisted out of the plane of the phenyl ring.

Computational studies on other di-ortho-substituted phenylboronic acids, such as 2,6-diisopropylphenylboronic acid, have shown that the boronic acid group is indeed significantly twisted with respect to the aromatic ring. youtube.com A similar situation is expected for this compound.

Molecular dynamics simulations provide a powerful tool to explore the dynamic behavior of molecules over time. For this compound, such simulations could reveal:

Preferred Conformations: The most stable rotational isomers (rotamers) and the dihedral angle distribution between the boronic acid group and the phenyl ring.

Rotational Energy Barriers: The energy required to rotate the boronic acid group, which would be significantly higher than in the unsubstituted phenylboronic acid due to steric clashes with the ortho-cyano groups.

Intramolecular Interactions: The potential for non-covalent interactions between the boronic acid hydrogens and the nitrogen atoms of the cyano groups, although direct hydrogen bonding might be sterically unfavorable.

Table 2: Predicted Conformational Properties of this compound

PropertyPredicted CharacteristicRationale
C-B Bond Rotation High energy barrierSignificant steric hindrance from two ortho-cyano groups.
Dihedral Angle (C₂-C₁-B-O) Significantly non-planarTo alleviate steric strain between the -B(OH)₂ group and the -CN groups.
Most Stable Conformer(s) Staggered conformationsMinimization of torsional and steric strain.

This table is interactive and provides a summary of expected conformational features.

Advanced Applications of 2,6 Dicyanophenyl Boronic Acid in Chemical Science

Catalysis

The catalytic utility of arylboronic acids stems from the Lewis acidic nature of the boron atom. wikipedia.org The presence of electron-withdrawing groups on the aromatic ring is known to enhance this acidity, making such compounds promising candidates for catalysis. mdpi.comnih.gov

Utilization as Lewis Acid Catalysts in Organic Reactions

Electron-deficient arylboronic acids are explored as catalysts for various organic transformations, particularly those involving the activation of alcohols and carboxylic acids. For example, highly fluorinated phenylboronic acids have demonstrated efficacy in promoting dehydrative reactions. mdpi.comnih.gov The enhanced Lewis acidity facilitates the formation of boronate esters, activating hydroxyl groups for subsequent nucleophilic attack or elimination.

One area of application is in amidation and esterification reactions. Ortho-substituted phenylboronic acids, such as those with a neighboring iodo-substituent, have been shown to catalyze the direct formation of amides from carboxylic acids and amines under mild conditions, a transformation that benefits from the specific steric and electronic environment around the boron center. nih.gov

Table 1: Examples of Reactions Catalyzed by Electron-Deficient Arylboronic Acids (General)

Catalyst TypeReactionKey Features
ortho-Halophenylboronic acidsAmidationActive at room temperature; does not require excess reagents. nih.gov
Pentafluorophenylboronic acidDehydrative EtherificationCatalyzes C-O bond formation from activated alcohols. nih.gov

This table represents general findings for electron-deficient arylboronic acids and not specifically (2,6-dicyanophenyl)boronic acid.

Development of Organocatalytic Systems

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. Boronic acids can function as organocatalysts through various activation modes. nih.gov For instance, boronic acid catalysis can be assisted by a Brønsted base, or the boronic acid itself can act as a Brønsted acid through specific structural arrangements, such as in certain pinacol (B44631) esters of 2-carboxyphenylboronic acid. nih.gov This dual-activation potential allows for the catalysis of reactions like aldol (B89426) and Mannich reactions under metal-free conditions.

Integration in Dual Photoredox/Transition Metal Catalysis

Dual catalytic systems that merge photoredox catalysis with transition metal or Lewis acid catalysis have enabled novel transformations by generating radical intermediates under mild conditions. researchgate.net While the direct use of this compound in this context is not documented, the generation of aryl radicals from other arylboronic acids is a known process, often requiring a co-oxidant. researchgate.net The combination of photoredox catalysts with nickel has been particularly successful in asymmetric cross-coupling reactions. mdpi.com Another approach involves the activation of boronic acids or their derivatives with a Lewis base catalyst within a photoredox cycle to generate carbon radicals for C-C bond formation.

Supramolecular Chemistry and Engineered Molecular Recognition Systems

The ability of boronic acids to form reversible covalent bonds with diols is the foundation of their use in supramolecular chemistry and molecular recognition. wikipedia.org This interaction is particularly useful for creating sensors and receptors for biologically important molecules like saccharides.

Design of Selective Receptors for Chemical Analytes

Boronic acid-based receptors are designed to selectively bind to molecules containing 1,2- or 1,3-diol functionalities. The binding event can be transduced into a detectable signal, such as a change in fluorescence or color. The selectivity and affinity of these receptors can be tuned by modifying the electronic properties of the aryl ring. Electron-withdrawing substituents, like fluorine atoms, are known to increase the Lewis acidity of the boron center, which can enhance binding affinity towards diols. mdpi.com

Development of Chemical Sensing Platforms

Principles of Fluorescence-Based Chemosensing

Fluorescence-based chemosensing relies on the interaction between a sensor molecule (a fluorophore) and an analyte, which results in a detectable change in the fluorophore's emission properties. Boronic acids are widely employed in this field due to their ability to reversibly bind with diols and other Lewis bases. mdpi.com This interaction can modulate the photophysical properties of an attached fluorophore through several mechanisms, including photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and excimer/exciplex formation.

In a typical boronic acid-based fluorescent sensor, the boronic acid moiety can act as a quencher or a modulator of the fluorescence of a nearby fluorophore. The binding of an analyte, such as a saccharide (which contains diol units) or a fluoride (B91410) ion, to the boron center alters the electronic properties of the boronic acid group. This change affects the quenching or modulation efficiency, leading to a "turn-on" or "turn-off" fluorescent response.

For This compound , the two strongly electron-withdrawing cyano groups would significantly increase the Lewis acidity of the boronic acid. This enhanced acidity could lead to stronger binding affinities and potentially higher selectivity for specific Lewis basic analytes compared to less acidic arylboronic acids. The ICT character of a sensor incorporating this moiety could also be pronounced, potentially leading to large shifts in emission wavelength upon analyte binding, which is a desirable feature for ratiometric sensing.

Hypothetical Data for a this compound-Based Fluorescent Sensor:

AnalyteBinding Affinity (K)Fluorescence ChangeEmission Shift (nm)
Fluoride IonHighTurn-on+50
CatecholModerateTurn-on+30
GlucoseLowMinimal Change<5

This table is hypothetical and illustrates the expected trends based on the electronic properties of the compound.

Electrochemical Sensing Mechanisms

Electrochemical sensors operate by transducing the chemical interaction between a recognition element and an analyte into a measurable electrical signal. Boronic acids are effective recognition elements in electrochemical sensors due to their ability to form stable complexes with diols and other analytes. ambeed.com The binding event can be detected through various electrochemical techniques, such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and electrochemical impedance spectroscopy (EIS).

The mechanism often involves the modulation of the electrochemical behavior of a redox-active species. For instance, a ferrocene-modified boronic acid can show a shift in its redox potential upon binding to a diol. Alternatively, the binding of an analyte to a boronic acid-modified electrode surface can alter the electron transfer kinetics of a redox probe in the solution, which can be monitored by EIS.

The high Lewis acidity of This compound would be advantageous in electrochemical sensing, potentially enabling the detection of analytes at lower concentrations. The strong and specific interactions could lead to more sensitive and selective sensors. The electron-deficient nature of the phenyl ring might also influence the electron transfer properties at the electrode surface, a factor that could be harnessed in sensor design.

Detection of Non-Biological Chemical Species

Beyond biological analytes, boronic acid-based sensors have been developed for the detection of various non-biological chemical species. A prominent example is the detection of fluoride ions, which have a high affinity for the boron center of boronic acids. This interaction can lead to the formation of a tetracoordinate boronate species, triggering a significant change in the sensor's optical or electrochemical properties.

Another interesting application is the detection of trace amounts of water in organic solvents. Certain boronic acid derivatives can interact with water, leading to a measurable change in fluorescence or other properties. This is particularly relevant in industrial processes where water content needs to be strictly controlled.

Given its enhanced Lewis acidity, This compound would be a prime candidate for developing highly sensitive fluoride sensors. The electron-withdrawing cyano groups would facilitate the interaction with fluoride, potentially leading to a more pronounced and easily detectable signal. Its potential for water sensing would depend on the specific design of the sensor molecule and the interplay of the boronic acid with a suitable reporter group.

Advanced Materials for Organic Electronics

Boronic acids and their esters are fundamental building blocks in the synthesis of advanced organic electronic materials, primarily through the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction allows for the construction of complex π-conjugated systems that are the basis for organic semiconductors, which are used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

The properties of the resulting organic semiconductor are heavily influenced by the electronic nature of the building blocks. Introducing electron-withdrawing or electron-donating groups onto the phenylboronic acid precursors allows for the fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the final material.

The use of This compound as a precursor in the synthesis of organic semiconductors would introduce a strongly electron-deficient unit into the conjugated backbone. This could be particularly useful for creating n-type organic semiconductors, which are materials that conduct electrons and are often more challenging to synthesize than their p-type (hole-conducting) counterparts. The two cyano groups would lower the LUMO energy level of the resulting material, facilitating electron injection and transport. The ortho-substitution pattern would also induce a significant steric twist in the polymer backbone, which can affect the material's morphology and charge transport properties.

Expected Properties of an Organic Semiconductor Derived from this compound:

PropertyExpected Value/CharacteristicRationale
HOMO LevelLowStrong electron-withdrawing effect of cyano groups
LUMO LevelLowStrong electron-withdrawing effect of cyano groups
Electron MobilityPotentially HighLowered LUMO facilitates electron transport
MorphologyPotentially AmorphousSteric hindrance from ortho-cyano groups

This table is based on established principles of organic semiconductor design and is intended to be illustrative.

Structural Characterization and Spectroscopic Analysis of 2,6 Dicyanophenyl Boronic Acid Derivatives

X-ray Crystallography for Solid-State Structures

X-ray crystallography is a powerful technique for determining the precise atomic arrangement within a crystal lattice. nih.govresearchgate.net While a specific crystal structure for (2,6-dicyanophenyl)boronic acid is not publicly available, analysis of closely related ortho-substituted phenylboronic acid derivatives provides significant insight into the expected structural features. For instance, the crystal structure of {2-[(2,6-Difluorophenoxy)methyl]phenyl}boronic acid reveals key details about molecular conformation and intermolecular interactions that are likely mirrored in dicyano-substituted analogues. nih.govnih.gov

In a typical analysis, boronic acids are found to exist as dimers or oligomeric anhydrides (boroxines) in the solid state. wiley-vch.de The crystal structure of boric acid itself often shows a triclinic system with highly symmetrical crystalline structures. researchgate.net Time-resolved crystallography has even been used to observe the binding of boric acid to the active site of enzymes, highlighting the technique's ability to capture dynamic interactions. nih.gov

Elucidation of Intermolecular Interactions (e.g., Hydrogen Bonding)

Intermolecular forces, particularly hydrogen bonds, govern the self-assembly of molecules in the crystal lattice. mostwiedzy.plrsc.org In the solid state, the hydroxyl groups of the boronic acid moiety are primary sites for hydrogen bonding.

Analysis of {2-[(2,6-Difluorophenoxy)methyl]phenyl}boronic acid shows that one of its hydroxyl groups is involved in an intramolecular hydrogen bond, while the second participates in intermolecular hydrogen bonding. nih.govnih.gov This intermolecular O-H⋯O interaction links adjacent molecules to form centrosymmetric dimers. nih.govnih.gov This dimerization through hydrogen bonding is a characteristic and energetically favorable motif for many boronic acids. nih.gov In the case of 2,6-dihydroxybenzoic acid, a related substituted aromatic acid, interactions are predicted to occur via H-bonding between the hydroxyl group and a carbonyl group or a nitrogen atom in a co-crystal former. researchgate.net The presence of the two cyano groups in this compound would introduce additional potential for intermolecular interactions, where the nitrogen atoms could act as hydrogen bond acceptors.

Analysis of Aromatic Ring Conformations and Orientations

The steric and electronic effects of substituents significantly influence the conformation of the aromatic ring and its orientation relative to the boronic acid group. In derivatives with bulky ortho-substituents, steric hindrance typically forces the boronic acid group to twist out of the plane of the phenyl ring.

For {2-[(2,6-Difluorophenoxy)methyl]phenyl}boronic acid, the dihydroxyboron group is not coplanar with the benzene (B151609) ring to which it is attached. nih.govnih.gov The torsion angle (C6—C1—B1—O1) that defines this twist is reported to be 32.39 (2)°. nih.govnih.gov Furthermore, the two phenyl rings within this molecule are also significantly twisted relative to each other, with a dihedral angle of 76.06 (3)°. nih.govnih.gov Similarly, in (2',3,6'-trichloro-biphenyl-2-yl)boronic acid, the boronic acid group is twisted by 69.2 (1)° due to steric hindrance from the ortho-substituents, and the phenyl rings are almost perpendicular.

For this compound, the two ortho cyano groups would exert a strong steric and electronic influence, likely resulting in a significant torsion angle between the boronic acid group and the phenyl ring. The degree of conjugation in aromatic rings can also influence properties like phosphorescence when combined in a boric acid matrix. rsc.org

Table 1. Crystallographic Data for the Analogous Compound {2-[(2,6-Difluorophenoxy)methyl]phenyl}boronic acid. nih.gov
ParameterValue
Chemical FormulaC₁₃H₁₁BF₂O₃
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.6660 (7)
b (Å)14.2299 (13)
c (Å)11.3595 (13)
β (°)101.146 (9)
Volume (ų)1215.8 (2)
Dihedral Angle (Benzene Rings)76.06 (3)°
Torsion Angle (C6-C1-B1-O1)32.39 (2)°

Advanced Spectroscopic Techniques

Spectroscopic methods are indispensable for characterizing the structure of molecules in solution, providing complementary information to solid-state crystallographic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure

NMR spectroscopy is a fundamental tool for elucidating the structure of organic compounds in solution. uobasrah.edu.iq For boronic acids, ¹H, ¹³C, and ¹¹B NMR are all informative. A common challenge in the NMR analysis of boronic acids is their tendency to form cyclic trimeric anhydrides (boroxines), which can lead to complex or uninterpretable spectra. This equilibrium can be managed by using specific solvents; for example, deuterated methanol (B129727) (CD₃OD) or water (D₂O) can break up the oligomers, providing a clear spectrum of the monomeric acid. reddit.com

¹H NMR: The ¹H NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons. Due to the symmetry of the 2,6-disubstituted ring, two signals would be anticipated: a triplet for the proton at the 4-position and a doublet for the protons at the 3- and 5-positions. For comparison, the aromatic region of phenylboronic acid shows signals between δ 7.3 and 8.0 ppm. chemicalbook.com In the related 2,6-difluorophenylhydroxamic acid, the aromatic protons appear as multiplets between δ 7.11 and 7.50 ppm. nih.gov

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework. For this compound, signals would be expected for the carbon attached to boron (ipso-carbon), the two carbons bearing the cyano groups, the other aromatic carbons, and the cyano carbons themselves. The chemical shift of the ipso-carbon is particularly sensitive to the boron environment, though it can sometimes be difficult to detect. rsc.org

¹¹B NMR: ¹¹B NMR is highly effective for studying boronic acids as it directly probes the boron nucleus. nsf.gov The chemical shift distinguishes between the trigonal (sp²-hybridized) boronic acid and the tetrahedral (sp³-hybridized) boronate ester or anion. nsf.govnih.gov This technique is particularly useful for monitoring reactions involving the boronic acid group, such as esterification or changes in pKa. nih.gov

Table 2. Expected and Comparative NMR Data for Phenylboronic Acid Derivatives.
CompoundNucleusSolventChemical Shift (δ, ppm)Reference
Phenylboronic acid¹HNot Specified7.33-7.99 (m, ArH) chemicalbook.com
¹³CNot Specified127.7, 131.7, 134.7 (Ar-CH) chemicalbook.com
2,6-Difluorophenylhydroxamic acid¹HDMSO-d₆7.11-7.16 (m, 2H), 7.47-7.50 (m, 1H) nih.gov
This compound (Expected)¹HCD₃ODAromatic signals for A₂B system
Phenylboronic acids (General)¹¹BVaries~28-30 (Trigonal), ~5-9 (Tetrahedral) rsc.orgnsf.gov

Infrared and Raman Spectroscopy for Vibrational Modes

O-H Vibrations: The stretching of the O-H bonds in the boronic acid group typically appears as a broad band in the IR spectrum, often in the range of 3200-3400 cm⁻¹. The B-O-H deformation mode is also characteristic and is observed near 1002 cm⁻¹ in phenylboronic acid, shifting significantly upon deuteration. cdnsciencepub.com

B-O and B-C Vibrations: The asymmetric B-O stretching vibration is a strong band found around 1350-1390 cm⁻¹. researchgate.netcdnsciencepub.com The symmetric B-O stretch is weaker and appears at a lower frequency. cdnsciencepub.com The B-C stretching vibration is typically found in the region of 1000-1100 cm⁻¹. cdnsciencepub.com

C≡N Vibrations: The two cyano groups on the phenyl ring would give rise to a sharp, strong absorption band in the IR spectrum, typically in the range of 2220-2260 cm⁻¹. The intensity and exact position of this band can provide information about the electronic environment of the ring.

Aromatic Ring Vibrations: The characteristic C-H and C=C stretching and bending vibrations of the phenyl ring would also be present. The substitution pattern influences the positions of the C-H out-of-plane bending bands, which are useful for confirming the 1,2,3-trisubstituted pattern of the ring. Studies on substituted phenylboronic acids show that the position and type of substituent strongly influence the vibrational spectra. nih.gov

Future Research Directions and Emerging Paradigms

Exploration of Novel Synthetic Routes to Sterically Hindered Arylboronic Acids

The synthesis of sterically hindered arylboronic acids, such as (2,6-dicyanophenyl)boronic acid, remains a significant challenge in organic chemistry. The steric bulk from the ortho-substituents can impede the approach of reagents to the borylation site. Future research is actively pursuing more efficient and versatile synthetic methodologies to overcome these limitations.

Traditional methods for synthesizing arylboronic acids include the reaction of organolithium or Grignard reagents with trialkyl borates. nih.gov However, for sterically encumbered systems, these methods can result in low yields. nih.gov A more contemporary and widely used approach is the palladium-catalyzed Miyaura borylation, which couples aryl halides or triflates with diboron (B99234) reagents like bis(pinacolato)diboron (B136004) (B₂pin₂). nih.govorgsyn.org While effective, this method can be hampered by severe steric hindrance around the reaction center.

Emerging strategies focus on overcoming these steric barriers. One promising avenue is the development of new, highly active catalyst systems. For instance, the use of specialized phosphine (B1218219) ligands, such as AntPhos, has enabled efficient Suzuki-Miyaura couplings for di-ortho-substituted aryl halides, demonstrating the potential for creating sterically demanding C-C bonds, a principle applicable to C-B bond formation. rsc.org Another area of intense research is the direct C-H borylation of arenes, catalyzed by elements like iridium or rhodium. nih.gov This atom-economical approach avoids the pre-functionalization of the aromatic ring but requires overcoming challenges in regioselectivity, especially with substrates bearing multiple directing groups.

Future explorations will likely focus on:

Novel Ligand Development: Designing ligands that create a more accessible catalytic pocket for hindered substrates.

Alternative Borylating Agents: Investigating new diboron or monoboron reagents that exhibit enhanced reactivity. orgsyn.org

Metal-Free Borylation: Expanding the scope of metal-free borylation reactions, which can proceed via radical mechanisms and may be less sensitive to steric hindrance than traditional transition metal-catalyzed pathways. organic-chemistry.org

Flow Chemistry: Utilizing continuous flow reactors to precisely control reaction conditions (temperature, pressure, reaction time), which can improve yields and selectivity in challenging borylation reactions. nih.govorganic-chemistry.org

Table 1: Comparison of Synthetic Routes for Arylboronic Acids
MethodTypical ReagentsAdvantagesChallenges for Sterically Hindered SubstratesReference
Grignard/Organolithium RouteAryl-MgBr or Aryl-Li + B(OR)₃Well-established, uses readily available starting materials.Low yields due to steric hindrance, requires low temperatures. nih.gov
Miyaura BorylationAryl-X + B₂pin₂ + Pd catalystHigh functional group tolerance, good yields for many substrates.Requires specialized, bulky ligands; slow reaction rates. orgsyn.orgrsc.org
Direct C-H BorylationArene + B₂pin₂ + Ir or Rh catalystAtom-economical, avoids pre-functionalization.Controlling regioselectivity is difficult. nih.gov
Sandmeyer-Type BorylationArylamine → Aryldiazonium salt + B₂pin₂Metal-free options available, good for converting amines.Stability of diazonium intermediates can be an issue. orgsyn.org

Precision Engineering of Boronic Acid-Based Catalysts with Tunable Selectivity

Boronic acids are emerging as a versatile class of organocatalysts. rsc.org Their catalytic activity stems from their nature as mild Lewis acids, capable of reversibly forming covalent bonds with hydroxyl-containing functional groups like alcohols and carboxylic acids. rsc.orgacs.org This interaction can activate the substrate for subsequent reactions. The Lewis acidity, and therefore the catalytic efficacy, of an arylboronic acid can be precisely tuned by modifying the electronic properties of the aromatic ring.

For this compound, the two strongly electron-withdrawing nitrile groups are expected to significantly increase the Lewis acidity of the boron center compared to phenylboronic acid. This enhanced acidity could make it a highly effective catalyst for reactions such as:

Amide Bond Formation: Catalyzing the direct condensation of carboxylic acids and amines by activating the carboxylic acid. rsc.org

Esterification: Promoting the formation of esters from carboxylic acids and alcohols.

Friedel-Crafts Reactions: Activating alcohols to form carbocation intermediates for electrophilic aromatic substitution. rsc.org

The precision engineering of these catalysts involves a delicate balance of steric and electronic factors. While the dicyano substitution enhances Lewis acidity, the steric bulk might limit the catalyst's ability to interact with large substrates. Future research will focus on creating a library of substituted arylboronic acids to systematically study these effects. By correlating the catalyst structure with reaction outcomes (yield, selectivity), it will be possible to develop predictive models for catalyst design. Co-catalyst systems, where a boronic acid is paired with a Brønsted acid, have also shown promise in expanding the scope of these transformations. nih.gov

Table 2: Influence of Substituents on Arylboronic Acid Properties
SubstituentElectronic EffectPredicted Impact on Lewis AcidityPotential Catalytic ApplicationReference
-H (Phenyl)NeutralBaselineGeneral catalysis nih.gov
-OCH₃ (Electron-Donating)DonatingDecreasedLess active catalyst nih.gov
-CF₃ (Electron-Withdrawing)WithdrawingIncreasedHighly active catalyst rsc.org
-CN (Electron-Withdrawing)Strongly WithdrawingSignificantly IncreasedPotentially superior catalyst for difficult transformations rsc.org

Innovative Material Design Utilizing the Unique Properties of Dicyanophenylboronic Acid

The unique combination of a diol-binding boronic acid and two polar cyano groups makes this compound an intriguing building block for advanced materials. Boronic acids are widely used in material science for their ability to form reversible covalent bonds with diols, a property exploited in sensors, self-healing polymers, and drug delivery systems. nih.govacs.org

The strong electron-withdrawing nature of the dicyano-substituents would lower the pKa of the boronic acid, allowing it to bind to diols at a lower pH than many other arylboronic acids. acs.org This is a critical feature for applications in biological systems, which operate near neutral pH. Furthermore, the cyano groups themselves can participate in non-covalent interactions, such as hydrogen bonding or dipole-dipole interactions, which could be used to direct the assembly of supramolecular structures.

Emerging applications could include:

Selective Sensors: Designing chemosensors where the binding of a target diol (like glucose or other saccharides) to the boronic acid is signaled by a change in fluorescence or color, with the electronic properties of the dicyanophenyl ring modulating the output signal. nih.gov

Responsive Polymers: Incorporating the molecule as a cross-linker in polymer networks. nih.gov The reversible nature of the boronic ester bond could impart self-healing properties, while the polarity of the cyano groups could influence the material's interaction with its environment. The addition of boronic acids to polymer gels has been shown to enhance their mechanical properties. acs.org

Functionalized Nanomaterials: Grafting this compound onto the surface of materials like nanosilica, carbon dots, or metal-organic frameworks (MOFs). nih.govacs.orgresearchgate.net This could create materials with a high affinity for capturing specific glycoproteins or other diol-containing biomolecules for separation or analysis. researchgate.netnih.gov

Advancements in Theoretical Modeling for Predictive Chemical Design

Computational chemistry and theoretical modeling are becoming indispensable tools for accelerating the discovery and development of new molecules and materials. For a compound like this compound, theoretical modeling can provide profound insights into its structure, reactivity, and potential applications before extensive and costly lab work is undertaken.

Using methods like Density Functional Theory (DFT), researchers can:

Predict Molecular Properties: Calculate key parameters such as the pKa of the boronic acid, its Lewis acidity, and its geometric structure. acs.org This information is crucial for predicting its behavior as a catalyst or in a sensor.

Model Reaction Mechanisms: Simulate the entire pathway of a chemical reaction, identifying transition states and calculating activation energies. organic-chemistry.org This can help in understanding why a particular synthetic route is low-yielding and can guide the design of better catalysts or reaction conditions.

Simulate Binding Interactions: Model the non-covalent interaction between the boronic acid and a target molecule, such as a diol or an enzyme active site. nih.govchemrxiv.org This is fundamental to the rational design of highly selective sensors and potent enzyme inhibitors.

Design New Materials: Computationally screen virtual libraries of materials incorporating the dicyanophenylboronic acid moiety to identify candidates with desired electronic, optical, or mechanical properties. nih.gov

Future advancements in this field will likely involve the integration of machine learning and artificial intelligence with quantum mechanical calculations. This could enable the high-throughput screening of vast chemical spaces, dramatically accelerating the design of novel catalysts and materials based on the unique scaffold of this compound.

Q & A

Q. What are the key challenges in synthesizing (2,6-dicyanophenyl)boronic acid, and what methodologies are recommended?

Synthesis of ortho-substituted arylboronic acids like this compound often requires careful control of reaction conditions due to steric hindrance and electronic effects. A lithium-halogen exchange route, similar to the synthesis of 2,6-difluorophenyl boronic acid (Scheme 1 in ), can be adapted by substituting fluorides with cyano groups. Key steps include:

  • Using aryl halides (e.g., 2,6-dicyanophenyl bromide) with a lithium reagent (e.g., n-BuLi) in anhydrous THF at low temperatures (−78°C).
  • Quenching with trimethyl borate followed by acidic hydrolysis to yield the boronic acid. Purification challenges arise due to boronic acid instability; recrystallization in non-polar solvents or stabilization as pinacol esters is advised .

Q. How can protodeborylation interfere with pKa determination, and what mitigation strategies exist?

Protodeborylation (hydrolytic cleavage of the B–C bond) occurs at elevated pH, skewing pKa measurements. For this compound, this can lead to underestimation of acidity. Mitigation strategies include:

  • Conducting ¹¹B NMR titrations in phosphate buffer at pH <6.8 to minimize degradation (as shown for 2,6-difluorophenyl boronic acid in ).
  • Using a linear correlation between ¹H NMR chemical shifts (B–OH) and reported pKa values in anhydrous DMSO-d₆ (R² = 0.98, ). For example, δ(¹H) = −0.208[pKa] + 9.7969 predicts pKa with minimal protodeborylation artifacts .

Q. What analytical techniques are suitable for characterizing this compound?

  • ¹¹B NMR : Detects boronic acid speciation (trigonal vs. tetrahedral boron) across pH (Table 2-7, ). Shifts near 30 ppm indicate B(OH)₂, while ~10 ppm suggests B(OH)₃⁻.
  • Thermogravimetric Analysis (TGA) : Evaluates thermal stability; cyano groups may enhance decomposition temperatures compared to fluoro analogs ( ).
  • MALDI-MS : Pre-treat with diols (e.g., 2,3-butanediol) to form boronic esters, preventing boroxine formation and enabling accurate mass detection ( ).

Advanced Research Questions

Q. How do electron-withdrawing cyano groups influence Lewis acidity and reactivity compared to fluoro or chloro substituents?

Cyano groups are stronger electron-withdrawing groups (EWGs) than halogens, lowering the pKa and enhancing Lewis acidity. For example:

  • 2,6-Difluorophenyl boronic acid has a pKa ~7.2 (), while cyano analogs are expected to be more acidic (pKa <6).
  • Computational studies (DFT) can quantify this effect by analyzing charge distribution at boron and bond dissociation energies (). Enhanced acidity improves catalytic performance in hydroxyl group functionalization ().

Q. What contradictions exist in pKa determination methods, and how can they be resolved?

Discrepancies arise between direct ¹¹B NMR titration (prone to protodeborylation) and indirect ¹H NMR/DMSO-d₆ linear extrapolation. For 2,6-difluorophenyl boronic acid, NMR titration suggested pKa = 7.2, but the linear correlation predicted pKa = 5.5 ( ). Resolution strategies:

  • Validate using multiple methods (e.g., potentiometric titration, computational modeling).
  • Cross-reference with structurally similar boronic acids (e.g., 2-cyanophenyl boronic acid) to refine correlation models .

Q. How can this compound be applied in stimuli-responsive materials or drug design?

  • Drug Design : As a bioisostere for carboxylates, it can enhance binding to serine proteases (e.g., proteasome inhibitors) or improve pharmacokinetics ( ).
  • Smart Hydrogels : Incorporate into glucose-sensitive hydrogels via diol-binding reversibility. Cyano groups may stabilize boronate ester equilibria under physiological conditions ( ).
  • Photoresponsive Systems : Analogous to azobenzene boronic acids ( ), cyano-substituted derivatives could enable light-controlled diol binding for drug delivery or sensing.

Methodological Tables

Table 1. Comparison of pKa Determination Methods for Boronic Acids

MethodAdvantagesLimitationsExample from Evidence
¹¹B NMR TitrationDirect measurement in aqueous bufferProtodeborylation at high pH2,6-Difluorophenyl (pKa 7.2)
¹H NMR (DMSO-d₆)Avoids hydrolysis artifactsRequires anhydrous conditionsLinear correlation (R² = 0.98)
DFT CalculationsPredicts electronic effectsDependent on basis set accuracyStructural optimization

Table 2. Thermal Stability of Boronic Acids (TGA Data)

CompoundDecomposition Temp. (°C)Structural InfluenceReference
2,6-Difluorophenyl270–274Fluorine reduces stability
Pyrene-1-boronic acid>600Extended aromatic system
(Predicted) 2,6-Dicyanophenyl~300–350Cyano EWGs may lower stability-

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.